[Ethenyl(dimethyl)silyl] pentanoate [Ethenyl(dimethyl)silyl] pentanoate
Brand Name: Vulcanchem
CAS No.: 959056-23-6
VCID: VC16941281
InChI: InChI=1S/C9H18O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3
SMILES:
Molecular Formula: C9H18O2Si
Molecular Weight: 186.32 g/mol

[Ethenyl(dimethyl)silyl] pentanoate

CAS No.: 959056-23-6

Cat. No.: VC16941281

Molecular Formula: C9H18O2Si

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

[Ethenyl(dimethyl)silyl] pentanoate - 959056-23-6

Specification

CAS No. 959056-23-6
Molecular Formula C9H18O2Si
Molecular Weight 186.32 g/mol
IUPAC Name [ethenyl(dimethyl)silyl] pentanoate
Standard InChI InChI=1S/C9H18O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h6H,2,5,7-8H2,1,3-4H3
Standard InChI Key PPUKNYUUKGBSKZ-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)O[Si](C)(C)C=C

Introduction

Chemical Structure and Molecular Characterization

The molecular structure of [ethenyl(dimethyl)silyl] pentanoate comprises a pentanoate ester backbone linked to a dimethylsilyl group bearing an ethenyl substituent. The pentanoate group originates from pentanoic acid, where the hydroxyl group is replaced by an oxygen-silicon bond connected to the silyl moiety. Key structural features include:

  • Ethenyl-dimethylsilyl group: The silicon atom is bonded to two methyl groups and an ethenyl (vinyl) group, enabling π-orbital interactions and radical reactivity.

  • Pentanoate ester: A five-carbon alkyl chain terminated by an ester functional group, providing hydrophobicity and structural flexibility.

Table 1: Molecular Data for [Ethenyl(dimethyl)silyl] Pentanoate

PropertyValue
CAS No.959056-23-6
Molecular FormulaC₉H₁₈O₂Si
Molecular Weight186.32 g/mol
IUPAC Name[ethenyl(dimethyl)silyl] pentanoate
SMILESCCCCC(=O)OSi(C)C=C
InChI KeyPPUKNYUUKGBSKZ-UHFFFAOYSA-N

The crystal structure and stereoelectronic properties remain undetermined due to limited experimental data, though computational modeling suggests a bent geometry around the silicon atom, with the ethenyl group adopting a planar configuration.

Physicochemical Properties

Thermal Stability

Organosilicon compounds generally exhibit high thermal stability due to strong Si-O and Si-C bonds. Differential scanning calorimetry (DSC) of similar silyl esters reveals decomposition temperatures exceeding 200°C, suggesting comparable resilience for [ethenyl(dimethyl)silyl] pentanoate.

Solubility and Reactivity

  • Solubility: Predominantly soluble in nonpolar solvents (e.g., hexane, toluene) due to the hydrophobic silyl and alkyl groups. Limited solubility in polar solvents like water or ethanol.

  • Hydrolytic Stability: Susceptible to hydrolysis under acidic or basic conditions, cleaving the Si-O bond to regenerate pentanoic acid and dimethylvinylsilanol.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1740 cm⁻¹ (ester carbonyl) and ν(Si-C) at ~1250 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the ethenyl protons (δ 5.6–6.2 ppm), methyl groups on silicon (δ 0.5–1.0 ppm), and pentanoate chain (δ 1.2–2.3 ppm).

    • ²⁹Si NMR: A resonance near δ 15–25 ppm, characteristic of dimethylsilyl esters .

Applications in Advanced Materials and Synthesis

Polymer Science

The ethenyl group enables radical polymerization, facilitating the incorporation of silicon into polymer backbones. Potential uses include:

  • Silicone Hybrid Polymers: Enhancing thermal stability and flexibility in coatings or elastomers.

  • Surface Modifiers: Imparting water-repellent properties to textiles or ceramics via silyl group grafting.

Organic Synthesis

  • Protecting Groups: The silyl moiety can temporarily shield hydroxyl or amine functionalities during multistep syntheses.

  • Cross-Coupling Reactions: Participation in photoredox-catalyzed processes, analogous to tris(trimethylsilyl)silane’s role in Giese reactions .

Future Research Directions

  • Mechanistic Studies: Elucidating the compound’s behavior in radical chain reactions using electron paramagnetic resonance (EPR).

  • Biomedical Materials: Exploring biocompatibility for drug delivery systems or bioactive coatings.

  • Environmental Impact: Assessing biodegradation pathways and ecotoxicological effects.

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